1-Benzoyl-1H-indole-5-carbonitrile

Vue d'ensemble

Description

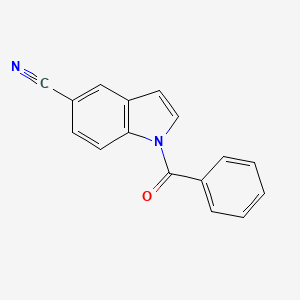

1-Benzoyl-1H-indole-5-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound consists of a benzoyl group attached to the nitrogen atom of the indole ring and a cyano group at the 5-position of the indole ring.

Méthodes De Préparation

The synthesis of 1-Benzoyl-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of indole-5-carbonitrile with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Benzoyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds. These reactions can lead to the formation of various substituted indole derivatives.

Applications De Recherche Scientifique

Anti-HIV Activity

One of the most significant applications of 1-benzoyl-1H-indole-5-carbonitrile is its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV. Research has demonstrated that derivatives of this compound can inhibit HIV replication effectively. For instance, studies have shown that certain analogs exhibit strong inhibitory activity against HIV-1 reverse transcriptase, which is crucial for viral replication.

Case Study : A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of various indole derivatives, including this compound. The findings indicated that these compounds could serve as promising candidates for further development as anti-HIV agents due to their ability to disrupt viral replication pathways .

Anticancer Properties

Another area where this compound shows promise is in cancer therapy. Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.

Data Table: Anticancer Activity of Indole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 15 | Induction of apoptosis via caspase activation |

| 1-Benzylindole | Lung Cancer | 10 | Inhibition of PI3K/Akt pathway |

| 3-Indolylacetic Acid | Colon Cancer | 20 | Modulation of cell cycle regulators |

Material Science Applications

In addition to its medicinal applications, this compound has been explored for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electron-donating properties make it suitable for incorporation into organic semiconductor materials.

OLEDs and OPVs

Research has indicated that incorporating indole derivatives into polymer matrices can enhance charge transport properties and stability under operational conditions. This characteristic is crucial for improving the efficiency and longevity of OLEDs and OPVs.

Case Study : A recent study demonstrated that films made from polymers containing this compound exhibited improved electroluminescent properties compared to those without the compound. The findings suggest that this compound could play a vital role in advancing organic electronics technology .

Mécanisme D'action

The mechanism of action of 1-Benzoyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors on the surface of cells, triggering signaling cascades that result in therapeutic effects.

Comparaison Avec Des Composés Similaires

1-Benzoyl-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:

1-Benzyl-1H-indole-5-carbonitrile: Similar in structure but with a benzyl group instead of a benzoyl group, leading to different chemical and biological properties.

1-Methyl-1H-indole-3-carbonitrile: Contains a methyl group at the nitrogen atom and a cyano group at the 3-position, resulting in distinct reactivity and applications.

1-Benzyl-2-phenyl-1H-indole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

1-Benzoyl-1H-indole-5-carbonitrile is an indole derivative that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits its biological effects through several mechanisms:

- Receptor Binding : It binds with high affinity to multiple receptors, influencing various signaling pathways.

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, affecting their catalytic functions and influencing drug metabolism.

- Gene Expression Modulation : It alters gene expression by interacting with transcription factors, which can lead to apoptosis in cancer cells and modulation of oxidative stress responses .

Biological Activities

The compound has been associated with several biological activities:

- Anticancer Activity : It has shown the ability to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. Studies indicate that it affects key signaling pathways involved in cancer progression.

- Antimicrobial Properties : this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics .

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through modulation of pro-inflammatory cytokines and pathways.

Case Studies

- Anticancer Studies :

- Antimicrobial Activity :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its interaction with metabolic enzymes indicates potential for drug-drug interactions, necessitating further investigation into its safety profile.

Table of Biological Activities

Propriétés

IUPAC Name |

1-benzoylindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c17-11-12-6-7-15-14(10-12)8-9-18(15)16(19)13-4-2-1-3-5-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCAWOWJTFXKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.